L-796778
Description
Contextualization within Somatostatin (B550006) Receptor (SSTR) Pharmacology and Ligand Discovery
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse inhibitory actions of the peptide hormone somatostatin. These receptors are crucial targets in the treatment of various endocrine disorders, particularly neuroendocrine tumors, due to their role in negatively regulating hormone release and cell proliferation. nih.govresearchgate.net There are five known somatostatin receptor subtypes, designated SSTR1 to SSTR5, each encoded by a distinct gene. patsnap.compnas.org While the endogenous ligands, somatostatin-14 and somatostatin-28, bind to these receptors with varying affinities, the development of therapeutic agents has aimed at creating ligands with improved properties, including extended half-life, oral availability, and importantly, selectivity for specific SSTR subtypes. nih.govresearchgate.net
The pursuit of subtype-selective SSTR modulators stems from the recognition that different SSTR subtypes are expressed in varying patterns across tissues and tumors and mediate distinct physiological effects. patsnap.commedchemexpress.com L-796,778 is a small-molecule compound that emerged from combinatorial chemistry and high-throughput screening efforts aimed at identifying such selective ligands. nih.govresearchgate.net It has been identified as a selective agonist for the somatostatin receptor subtype 3 (SSTR3). nih.govmedchemexpress.comoup.comprobechem.comtargetmol.comkarger.com
Rationale for Research on Subtype-Selective Somatostatin Receptor Modulators
The rationale behind the research and development of subtype-selective somatostatin receptor modulators like L-796,778 is primarily driven by the limitations of pan-somatostatin agonists and the potential for more targeted therapeutic interventions. Endogenous somatostatin and some clinically used synthetic analogs, such as octreotide (B344500) and pasireotide, bind to multiple SSTR subtypes. nih.govresearchgate.net While effective in certain conditions, the lack of subtype selectivity can lead to undesirable side effects due to the activation of SSTRs in non-target tissues. nih.govresearchgate.net For instance, the poor selectivity of some somatostatin analogs can inhibit non-pathological hormone secretion, contributing to side effects like hyperglycemia, hypothyroidism, and gallbladder stones. nih.gov
Developing subtype-selective agonists or antagonists allows for the potential to target specific physiological pathways mediated by individual SSTR subtypes, potentially improving therapeutic efficacy and reducing off-target effects. nih.govresearchgate.net Research has shown that different SSTR subtypes can have distinct roles in various processes, including hormone secretion, cell proliferation, and even dimerization with other receptors, which can influence signaling pathways. patsnap.compnas.orgwalshmedicalmedia.commdpi.com For example, in pituitary tumors, SSTR2 and SSTR5 are predominantly expressed and are key targets for therapy, while research using selective agonists has helped delineate the roles of SSTR2 and SSTR5 in regulating ACTH secretion. karger.comwalshmedicalmedia.comnih.gov The development of selective ligands like L-796,778 for SSTR3 allows researchers to investigate the specific functions of this subtype in isolation, contributing to a better understanding of SSTR pharmacology and paving the way for the rational design of more precise therapies. nih.govresearchgate.net
Detailed research findings on L-796,778 have characterized its interaction with SSTR3 and its selectivity profile. Studies using functional assays, such as the inhibition of forskolin-stimulated cAMP production, have demonstrated that L-796,778 acts as an agonist at SSTR3. medchemexpress.comprobechem.commedchemexpress.com Furthermore, binding studies have assessed its affinity and selectivity across the different SSTR subtypes.
Below is a table summarizing representative data on the activity or binding of L-796,778 at SSTR3 compared to other subtypes, based on available research findings:
| Compound | Target Receptor | Activity/Binding Measurement | Value | Selectivity vs. Other SSTRs | Source |
| L-796,778 | hSSTR3 | IC50 (cAMP inhibition) | 18 nM | Selective | medchemexpress.comprobechem.commedchemexpress.com |
| L-796,778 | hSSTR3 | Potency (cAMP accumulation) | High | At least 10 times more potent than other subtypes | nih.gov |
| L-796,778 | hSSTR3 | Binding Affinity | High | Approximately 50-fold selectivity vs. SSTR1, SSTR2, SSTR4, SSTR5 | researchgate.netpnas.org |
| L-796,778 | hSSTR1, SSTR2, SSTR4, SSTR5 | Binding Affinity | Lower | - | karger.comresearchgate.net |
Note: Values and reported selectivity may vary slightly depending on the specific assay conditions and cell lines used in different studies. The table provides a general overview based on the cited sources.
Structure
2D Structure
Properties
Molecular Formula |
C29H40N6O7 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate |
InChI |
InChI=1S/C29H40N6O7/c1-3-4-12-23(26(36)32-24(28(38)42-2)13-8-9-18-30)33-29(39)34-25(19-20-10-6-5-7-11-20)27(37)31-21-14-16-22(17-15-21)35(40)41/h5-7,10-11,14-17,23-25H,3-4,8-9,12-13,18-19,30H2,1-2H3,(H,31,37)(H,32,36)(H2,33,34,39)/t23-,24+,25+/m1/s1 |
InChI Key |
KEATTYUTWJKTRT-DSITVLBTSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-796,778; L 796,778; L796,778. |
Origin of Product |
United States |
Pharmacological Characterization and Binding Profiles of L 796,778
Somatostatin (B550006) Receptor Subtype Selectivity of L-796,778
Studies have investigated the binding profile of L-796,778 across the five somatostatin receptor subtypes to determine its selectivity.
High Affinity and Selectivity for Somatostatin Receptor Subtype 3 (SSTR3)
Research indicates that L-796,778 demonstrates high affinity and selectivity for the somatostatin receptor subtype 3 (SSTR3). It is described as a selective small molecule agonist of SSTR3. pnas.orgprobechem.comresearchgate.net L-796,778 binds to SSTR3 with approximately 50-fold selectivity compared to other somatostatin receptor subtypes. researchgate.netresearchgate.net Another source suggests it shows at least ten times more potency for SSTR3 than other SSTR subtypes. pnas.orgresearchgate.net Studies using SSTR3-transfected cells have shown that L-796,778 exhibits high affinity for human SSTR3. oup.com Cryo-electron microscopy structures of SSTR3 bound to L-796,778 have provided insights into the molecular basis of its selective recognition. pnas.orgpnas.orgpnas.orgnih.gov
Comparative Binding Studies Across SSTR1, SSTR2, SSTR4, and SSTR5
Comparative binding studies have consistently shown that L-796,778 exhibits significantly lower affinity for SSTR1, SSTR2, SSTR4, and SSTR5 compared to SSTR3. pnas.orgpnas.orgmedchemexpress.comoup.comnih.govmedchemexpress.com In some studies, L-796,778 showed very low affinity (in the range of 300 nM to 300 µM) for SSTR1, SSTR3, and SSTR4 when tested against certain radioligands. nih.gov Non-peptide agonists selective for SSTR1, SSTR2, SSTR4, or SSTR5, including L-796,778 for SSTR3, generally showed little or no anti-secretory activity in isolated rat colonic mucosa, in contrast to the potent SSTR2-selective agonist L-779,976. nih.gov This further supports the selectivity of L-796,778 away from SSTR1, SSTR2, SSTR4, and SSTR5 in this functional assay. Studies in human pancreatic beta and alpha cells also found that an SSTR3-specific agonist, likely L-796,778 based on its Ki values, had only a weak inhibitory effect on exocytosis compared to the SSTR2 agonist, and SSTR1, SSTR4, and SSTR5 agonists had no significant effect. nih.gov
The following table summarizes representative binding affinity data for L-796,778 across the SSTR subtypes from one study:
| Agonist | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| L-796,778 | >1000 | >10000 | 24 | >1000 | >1000 |
Data adapted from ResearchGate researchgate.net. Note that binding affinities can vary depending on the experimental system and radioligand used.
Structural studies have revealed that the selective recognition of L-796,778 by SSTR3 is influenced by multiple nonconserved residues within the binding pocket. pnas.org Mutations in SSTR1 at positions corresponding to key residues in SSTR3 were shown to increase the potency of L-796,778 to SSTR1, highlighting the role of these residues in determining subtype selectivity. pnas.org
Agonist Activity of L-796,778 at SSTR3
Beyond binding affinity, the functional activity of L-796,778 at SSTR3 has been characterized.
Characterization as a Partial Agonist
L-796,778 is characterized as a partial agonist at the SSTR3 receptor. researchgate.netguidetopharmacology.orglabsolu.catargetmol.com In Chinese hamster ovary (CHO-K1) cells expressing the human SSTR3 receptor, L-796,778 acts as a partial agonist, inhibiting forskolin-stimulated cAMP production with an IC50 value of 18 nM. probechem.commedchemexpress.commedchemexpress.com Functional studies have shown that while L-796,778 can activate SSTR3, its maximal efficacy may be lower than that of full agonists. In AtT-20 cells, the SSTR3 agonist L-796,778 showed low potency and a relative efficacy of 46% at higher concentrations where it loses selectivity. nih.gov Studies investigating SSTR3-mediated signaling have also characterized L-796,778 as a selective SSTR3 agonist. nih.gov
Functional Potency Compared to Endogenous Somatostatin and Other SSTR3 Agonists
When comparing the functional potency of L-796,778 to endogenous somatostatin and other SSTR3 agonists, variations have been observed depending on the specific biological system and measured outcome. In some functional assays, L-796,778 has shown lower potency compared to endogenous somatostatin-28 (SRIF-28). nih.gov For instance, in AtT-20 cells, SRIF-28 was the most efficacious agonist in inhibiting cAMP levels, while L-796,778 had low potency and lower relative efficacy. nih.gov In human pancreatic beta cells, the SSTR3-specific agonist L-796,778 showed a weaker inhibitory effect on exocytosis compared to somatostatin-14 (SST-14) and the SSTR2-specific agonist L-054,264. nih.gov
However, in other contexts, L-796,778 has demonstrated significant functional activity mediated by SSTR3. It has been shown to dose-dependently improve barrier function and decrease monocyte adhesion in human umbilical vein endothelial cells (HUVECs), indicating anti-inflammatory activity consistent with SSTR3 activation. frontiersin.orgresearchgate.net In an in vivo model of neoangiogenesis, L-796,778 was able to inhibit the angiogenic response to a level comparable with that obtained with somatostatin, and this effect was reversed by an SSTR3 antagonist, confirming the specificity of its antiangiogenic activity via SSTR3. oup.com
While L-796,778 is a valuable tool for studying SSTR3 function due to its selectivity, its functional potency relative to endogenous somatostatin and other agonists appears to be context-dependent and may reflect its partial agonist nature.
Molecular and Structural Mechanisms of L 796,778 Action
SSTR3-Mediated G Protein Coupling and Activation
Somatostatin (B550006) receptors, including SSTR3, are known to couple to inhibitory G proteins of the Gαi/o type. semanticscholar.org This coupling is a critical step in mediating the intracellular effects of SSTR3 activation.
Interaction with Gαi Proteins
Upon binding of an agonist like L-796,778, SSTR3 undergoes conformational changes that facilitate its interaction with heterotrimeric G proteins, specifically those of the Gαi family. karger.comnih.govresearchgate.netbioscientifica.comscience.gov This interaction leads to the dissociation of the Gαi subunit from the Gβγ dimer, allowing these subunits to modulate various downstream effectors. The coupling to Gαi proteins is a characteristic feature of SSTRs and is central to their inhibitory signaling. semanticscholar.org
Structural Elucidation of L-796,778-SSTR3-G Protein Complexes
Understanding the precise molecular interactions between L-796,778, SSTR3, and the coupled G protein has been significantly advanced by structural studies.
Cryo-Electron Microscopy (Cryo-EM) Investigations
Cryo-electron microscopy has been instrumental in providing high-resolution structures of GPCR-G protein complexes, including the L-796,778-SSTR3-Gi complex. karger.comnih.govresearchgate.netbioscientifica.comscience.gov These structures offer a detailed view of the activated SSTR3 bound to L-796,778 and coupled to the Gi protein. For instance, the cryo-EM structure of the L-796,778-SSTR3-Gi signaling complex has been determined, providing unambiguous definition of the binding pose of L-796,778 within SSTR3. nih.govresearchgate.net Available experimental structures in databases like PDBe include the structure of the L796778-SSTR3 G protein complex (PDB ID: 8xiq). expasy.orgebi.ac.uk
Molecular Determinants of Ligand Recognition and Receptor Activation
Cryo-EM structures and associated functional analyses have shed light on the molecular determinants governing the selective recognition of L-796,778 by SSTR3 and the subsequent receptor activation. The binding pocket of L-796,778 within SSTR3 has been visualized, revealing specific interactions between the ligand and residues within the receptor. nih.govpnas.org Comparisons with the binding modes of other ligands, such as pasireotide, highlight distinct interaction profiles that contribute to ligand selectivity and receptor activation. nih.govpnas.org Key residues within the SSTR3 orthosteric binding pocket have been identified as critical for the selective binding and potency of L-796,778. pnas.org Mutagenesis studies, in conjunction with structural data, have further elucidated the role of specific amino acids in determining the selectivity of L-796,778 for SSTR3 over other subtypes like SSTR1. pnas.org
Downstream Intracellular Signaling Pathways Modulated by L-796,778
The primary downstream signaling pathway modulated by SSTR3 activation via L-796,778 involves the inhibition of adenylyl cyclase activity.
Inhibition of Forskolin-Stimulated Cyclic AMP (cAMP) Production
A hallmark of Gαi-coupled receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). semanticscholar.org L-796,778, as an SSTR3 agonist, has been shown to inhibit forskolin-stimulated cAMP production in cells expressing SSTR3. expasy.orgpnas.orgresearchgate.netnih.govmdpi.comunife.it Forskolin is commonly used to directly activate adenylyl cyclase, and the ability of L-796,778 to counteract this effect demonstrates its inhibitory action on this pathway via SSTR3. Studies in CHO-K1 cells expressing the human SSTR3 receptor have determined that L-796,778 is a partial agonist that inhibits forskolin-stimulated cAMP production with an IC₅₀ value of 18 nM. medchemexpress.commedchemexpress.com While L-796,778 inhibits forskolin-stimulated cAMP in some contexts, studies in hippocampal slices have shown that L-796,778 can also increase basal cAMP levels, suggesting context-dependent effects on cAMP signaling. researchgate.netnih.gov
Table 1: Effect of L-796,778 on Forskolin-Stimulated cAMP Production
| Cell Type / System | L-796,778 Effect on Forskolin-Stimulated cAMP | IC₅₀ (if available) | Source |
| CHO-K1 cells (hSSTR3) | Inhibition | 18 nM | medchemexpress.commedchemexpress.com |
| AtT-20 cells | No significant inhibition | Not applicable | karger.com |
| Hippocampal slices | Inhibition (of Fsk-stimulated) | Not specified | researchgate.netnih.gov |
*Note: In hippocampal slices, L-796,778 also increased basal cAMP levels. researchgate.netnih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Activity
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial intracellular signaling cascade involved in various cellular functions, including proliferation, differentiation, and apoptosis. mdpi.comkegg.jp SSTR activation, particularly SSTR3, has been shown to influence MAPK activity. nih.gov
Research indicates that somatostatin and SSTR3 agonists like L-796,778 can inhibit growth factor-stimulated MAPK activity in endothelial cells. nih.govoup.com This inhibition is considered a key mechanism underlying the antiangiogenic effects observed upon SSTR3 activation. nih.govoup.com Studies using the SSTR3 agonist L-796,778 have demonstrated its ability to block growth factor-induced proliferation in endothelial cell lines, an effect associated with the inhibition of MAPK activity. nih.gov
However, the effect of L-796,778 on MAPK activity can vary depending on the cell type and specific context. In some cell lines, while other SSTR agonists inhibited ERK1/2 phosphorylation, L-796,778 did not show the same inhibitory effect on basic fibroblast growth factor (bFGF)-dependent ERK1/2 activation. researchgate.net This suggests potential complexity or context-dependent actions of L-796,778 on MAPK signaling.
Regulation of Endothelial Nitric Oxide Synthase (eNOS) Activity
Endothelial Nitric Oxide Synthase (eNOS) is an enzyme predominantly found in vascular endothelial cells, playing a vital role in producing nitric oxide (NO), a molecule critical for regulating vascular tone, platelet aggregation, and angiogenesis. nih.govresearchgate.netyale.edu SSTR3 activation by agonists like L-796,778 has been linked to the regulation of eNOS activity. nih.gov
Studies have shown that somatostatin inhibits angiogenesis, and this effect is mimicked by the SSTR3 agonist L-796,778. nih.gov The antiangiogenic effect is mediated, at least in part, through the inhibition of eNOS activity. nih.govoup.com Activating SSTR3 with L-796,778 leads to a reduction in NO production in endothelial cells. nih.gov This inhibition of eNOS activity is considered a necessary step for the antiangiogenic effects observed with SSTR3 activation. nih.govoup.com
Stimulation of Phospholipase C (PLC) Activity
Phospholipase C (PLC) is a family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), key second messengers involved in various cellular processes, including calcium mobilization and protein kinase C activation. nih.govbiorxiv.org While SSTRs are primarily known to couple to Gi proteins, some studies suggest potential interactions with other signaling pathways, including those involving PLC. imrpress.comwalshmedicalmedia.com
Information directly linking L-796,778 to the stimulation of PLC activity is limited in the provided search results. However, GPCRs, including SSTRs, can potentially influence PLC activity through various mechanisms, such as coupling to Gq proteins or via Gβγ subunits released from Gi protein dissociation. imrpress.combiorxiv.orgwalshmedicalmedia.com Further research may be needed to fully elucidate the extent and mechanisms of L-796,778's impact on PLC signaling.
Receptor Dimerization and Functional Consequences
Somatostatin receptors, like other GPCRs, can exist as monomers or form homodimers and heterodimers with other SSTR subtypes or even different families of GPCRs. imrpress.comwalshmedicalmedia.commdpi.com Receptor dimerization can significantly influence ligand binding, signaling properties, and receptor trafficking. imrpress.comwalshmedicalmedia.commdpi.com
Influence on SSTR3 Homodimer Function
SSTR3 has been shown to exist as a preformed dimer. walshmedicalmedia.commdpi.com In rodent SSTR3, this homodimerization is constitutive, occurring with or without ligand binding. walshmedicalmedia.com Human SSTR3 also exists as a preformed dimer, although treatment with a receptor-specific agonist can lead to a decrease in dimerization. walshmedicalmedia.com This suggests that ligand binding, such as by L-796,778, may influence the dimerization state of SSTR3 homodimers. walshmedicalmedia.commdpi.com The C-terminal tail of SSTR3 appears to play a crucial role in receptor cell surface expression, coupling to adenylyl cyclase, downstream signaling pathways, and apoptosis, and has been associated with receptor dimerization. walshmedicalmedia.com
Impact of SSTR2A-SSTR3 Heterodimerization on L-796,778 Binding and Signaling
Heterodimerization between different SSTR subtypes can alter their pharmacological and functional properties. imrpress.comwalshmedicalmedia.commdpi.com Specifically, SSTR2A and SSTR3 have been shown to form constitutive heterodimers. walshmedicalmedia.commdpi.com
The formation of SSTR2A-SSTR3 heterodimers has been observed to significantly reduce the binding affinity for the SSTR3-selective agonist L-796,778. walshmedicalmedia.commdpi.com This suggests a negative cooperativity between the SSTR2A and SSTR3 protomers within the heterodimer, impacting the ability of L-796,778 to bind to SSTR3 when it is complexed with SSTR2A. walshmedicalmedia.commdpi.com
Functionally, SSTR2A-SSTR3 heterodimers tend to display characteristics similar to SSTR2 expressing cells, such as GTP binding and inhibition of adenylyl cyclase and ERK1/2 phosphorylation. walshmedicalmedia.commdpi.com However, these heterodimers have also shown relatively greater resistance to agonist-induced desensitization compared to the individual receptor subtypes. walshmedicalmedia.com The SSTR2-mediated inactivation of SSTR3 upon heterodimerization has also been observed in certain tissues. mdpi.com These findings highlight how heterodimerization with SSTR2A can modify the binding and signaling profile of SSTR3, impacting the effectiveness of SSTR3-selective agonists like L-796,778. walshmedicalmedia.commdpi.com
In Vitro Functional Research Applications of L 796,778
Effects on Vascular Endothelial Cell Function
Vascular endothelial cells play a critical role in maintaining the integrity of blood vessels and regulating inflammatory responses. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated several effects of L-796,778 on endothelial function.
L-796,778 has been shown to improve barrier function in HUVEC cells. Experiments where HUVECs were grown to confluence in transwell plates and exposed to thrombin demonstrated that L-796,778 dose-dependently reduced HUVEC permeability to FITC-dextran. This indicates that L-796,778 can enhance the integrity of the endothelial barrier under conditions that typically increase permeability.
Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine known to induce monocyte adhesion to endothelial cells, a key step in the initiation of atherosclerosis. Studies have shown that L-796,778 dose-dependently decreased the adhesion of THP-1 cells (a monocyte cell line) to HUVEC monolayers that were treated with TNFα. This suggests an anti-inflammatory effect of L-796,778 by mitigating the adhesive interactions between monocytes and activated endothelial cells.
Krüppel-like factor 2 (KLF2) is a transcription factor known to play a crucial role in maintaining endothelial health and mediating anti-inflammatory and anti-thrombotic effects. Research indicates that SSTR3 agonists, including L-796,778, can stimulate KLF2 expression in HUVEC cells. This suggests that the beneficial effects of L-796,778 on endothelial barrier function and monocyte adhesion may be mediated, at least in part, through the upregulation of KLF2.
Reduction of TNFα-Induced Monocyte Adhesion to HUVEC Monolayers
Regulation of Cellular Secretion in Endocrine Models
The effects of L-796,778 have also been investigated in endocrine cell models to understand its influence on hormone secretion.
AtT-20 cells, a mouse pituitary tumor cell line, are commonly used to study the regulation of adrenocorticotropic hormone (ACTH) secretion stimulated by corticotropin-releasing hormone (CRH). Studies investigating the effects of subtype-selective somatostatin (B550006) receptor agonists on CRH-induced ACTH release in AtT-20 cells found that agonists selective for SSTR2 and SSTR5 potently inhibited this release. However, L-796,778, which is an SSTR3 selective agonist, was found to be inactive in inhibiting CRH-induced ACTH release from AtT-20 cells. This indicates that in this specific pituitary cell model, SSTR3 activation by L-796,778 does not play a significant role in modulating CRH-stimulated ACTH secretion.
Assessment of Anti-secretory Potential in Isolated Rat Colonic Mucosa
Studies utilizing isolated rat colonic mucosa have investigated the anti-secretory properties of various non-peptide somatostatin receptor agonists, including L-796,778, to assess their potential as orally available anti-diarrhoeal agents. These studies typically measure the inhibition of forskolin-stimulated chloride secretion using a sensitive bioassay system in isolated rat colonic mucosa. nih.govnih.govresearchgate.net
In this experimental setup, L-796,778, which is selective for SSTR3, showed little or no anti-secretory activity when applied to the basolateral surface of the rat colon. nih.govnih.govresearchgate.net In contrast, the SSTR2-selective agonist, L-779,976, demonstrated significantly greater potency in inhibiting secretion in this preparation, being approximately 10 times more potent than octreotide (B344500) when added to the basolateral surface. nih.govnih.govresearchgate.net These findings suggest that, in the context of forskolin-stimulated chloride secretion in isolated rat colonic mucosa, activation of SSTR3 by L-796,778 does not significantly contribute to anti-secretory effects, unlike the activation of SSTR2. nih.govnih.govresearchgate.net
Modulation of Cell Growth and Apoptosis in Disease Models
L-796,778 has been investigated for its ability to modulate cell growth and induce apoptosis in various disease models, including non-functioning pituitary neuroendocrine tumors (NFPTs) and other cell lines.
Effects on Cell Viability in Non-functioning Pituitary Neuroendocrine Tumor (NFPT) Primary Cultures
Research using primary cell cultures from NFPTs has explored the effects of SSTR3 agonists, including L-796,778, on cell viability. In responsive tumors, L-796,778 at a concentration of 10-7 mol/L demonstrated an effect on cell viability over a 24- to 72-hour treatment period, as measured by Alamar-blue reduction. aacrjournals.orguco.es The effect of L-796,778 on cell viability was also assessed alone and in combination with SSTR3 antagonists, such as BIM-839 and BIM-152. aacrjournals.orguco.es Coadministration of BIM-839 (10-5 mol/L) or BIM-152 (10-9 mol/L) with L-796,778 (10-7 mol/L) fully counteracted the agonist's effect, confirming the functional role of SSTR3 in mediating these effects on cell viability in NFPT primary cultures. aacrjournals.orguco.es
Induction of Apoptosis in HEK-293 Cells and Tumor Cell Lines
L-796,778 has been shown to induce apoptosis in certain cell lines. In HEK-293 cells cotransfected with SSTR2 and SSTR3, treatment with L-796,778 at concentrations of 25 nM and 50 nM for 24 hours increased TUNEL labeling, indicating an increase in apoptotic cells. nih.govscienceopen.com This suggests a cytotoxic role for SSTR3 activation in these cells. nih.govscienceopen.com
Furthermore, studies have indicated that L-796,778 can increase caspase-3/7 activity, which is an indicator of an increased apoptotic rate, in responsive NFPT primary cultures. aacrjournals.org While BIM-355 appeared to be the most potent compound among the tested agonists in increasing caspase-3/7 activity in NFPTs, L-796,778 also contributed to this effect. aacrjournals.org The increase in caspase activity induced by L-796,778 was blocked in the presence of the SSTR3 antagonist BIM-839, further supporting the involvement of SSTR3 in mediating apoptosis in these cells. aacrjournals.org
Research also suggests that SSTR3 peptide agonists, including potentially L-796,778 based on its classification, can increase the apoptotic index or related markers in HEK-293 cells. scispace.com Additionally, there are indications that SSTR3 agonists can influence apoptosis in other tumor cell lines, such as breast cancer cells. core.ac.uk
Impact on Relevant Signaling Pathways in Responsive Tumor Cells
Activation of SSTR3 by agonists like L-796,778 can modulate relevant signaling pathways in responsive tumor cells. Studies in NFPT primary cultures have shown that L-796,778 can alter key pathophysiological parameters, including cell viability and apoptosis, through the modulation of relevant signaling pathways. uco.esscispace.com While the specific pathways modulated by L-796,778 in NFPTs are not explicitly detailed in all available snippets, somatostatin receptors, including SSTR3, are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. medchemexpress.comnih.gov
In the context of HEK-293 cells cotransfected with SSTR2/SSTR3, agonist activation leads to a decrease in cell surface distribution of both receptors and an increase in intracellular colocalization, indicating receptor internalization, which is part of the signaling process. scienceopen.com
Furthermore, studies in other cell types, such as human umbilical vein endothelial cells (HUVECs), have shown that the SSTR3-selective partial agonist L-796,778 can dose-dependently improve barrier function and reduce TNFα-induced monocyte adhesion, consistent with a stimulation of the KLF2 pathway. frontiersin.org While this is in a different cell type, it illustrates the potential of L-796,778 to influence specific signaling cascades.
In breast cancer cells, SST-14 and L-796,778 have been shown to inhibit cell proliferation and impact the downstream MAPK signaling pathway. core.ac.uk This suggests that L-796,778's effects on cell growth and apoptosis in tumor cells may involve the modulation of MAPK signaling, among other pathways. core.ac.uk
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| L-796,778 | 9917588 |
| Somatostatin-14 (SST-14) | 25531 |
| Octreotide | 32481 |
| L-779,976 | 9917587 |
| L-797,591 | 10107708 |
| L-803,087 | 10107709 |
| L-817,818 | 10107710 |
| BIM-355 | Not readily available in search results |
| BIM-071 | Not readily available in search results |
| BIM-839 | Not readily available in search results |
| BIM-152 | Not readily available in search results |
| Forskolin | 45068 |
| GF120918 | 123754 |
| TNFα | 5955 |
Data Tables
Based on the search results, specific quantitative data suitable for detailed tables is limited within the provided snippets. However, the qualitative findings regarding the effects of L-796,778 can be summarized.
Table 1: Summary of L-796,778 Effects in Isolated Rat Colonic Mucosa
| Experimental Model | Agonist | Target Receptor | Application Side | Observed Effect on Forskolin-Stimulated Chloride Secretion | Relative Potency vs. Octreotide |
| Isolated Rat Colonic Mucosa | L-796,778 | SSTR3 | Basolateral | Little or no anti-secretory activity | Much lower than L-779,976 |
| Isolated Rat Colonic Mucosa | L-779,976 | SSTR2 | Basolateral | Inhibition of secretion | 10 times more potent |
| Isolated Rat Colonic Mucosa | Octreotide | SSTR2, 3, 5 | Basolateral | Inhibition of secretion | Reference |
Table 2: Summary of L-796,778 Effects on Cell Viability and Apoptosis
| Cell Type / Model | Treatment (L-796,778 Concentration) | Observed Effect | Relevant Findings |
| NFPT Primary Cultures (Responsive) | 10-7 mol/L | Effect on cell viability (measured by Alamar-blue reduction) | Effect counteracted by SSTR3 antagonists (BIM-839, BIM-152). aacrjournals.orguco.es |
| NFPT Primary Cultures (Responsive) | Not specified (part of agonist group) | Increased caspase-3/7 activity (indicator of apoptosis) | Effect blocked by SSTR3 antagonist (BIM-839). aacrjournals.org |
| HEK-293 cells (cotransfected SSTR2/3) | 25 nM, 50 nM | Increased TUNEL labeling (indicator of apoptosis) after 24h treatment. nih.govscienceopen.com | Suggests cytotoxic role for SSTR3 activation. nih.govscienceopen.com |
| Breast Cancer Cells | Not specified | Inhibition of cell proliferation, impact on MAPK signaling. core.ac.uk | Suggests potential role in modulating cell growth and apoptosis pathways. core.ac.uk |
In Vivo Research Applications of L 796,778 in Animal Models
Neurobiological Investigations and Central Nervous System Effects
Research using L-796,778 has provided insights into the involvement of SSTR3 in neuronal function and its potential impact on neurological conditions and cognitive processes.
Anticonvulsive Properties in Rat Hippocampus Models (e.g., Pilocarpine-induced Seizures)
Studies in rat models have indicated that SSTR3 activation may possess anticonvulsive properties. In a model of focal pilocarpine-induced seizures in rats, intrahippocampal administration of the SSTR3 agonist L-796,778 demonstrated protection against seizures. This effect was observed using microdialysis and telemetry-based electroencephalographic recordings. The anticonvulsive actions mediated by SSTR3, as well as those mediated by somatostatin-14 (SRIF) and the SSTR4 agonist L-803,087, were found to be reversed by a selective SSTR2 receptor antagonist, suggesting a potential functional interaction between SSTR3 and SSTR2 in mediating these effects in the rat hippocampus. researchgate.netnih.gov
Role in Object Recognition Memory in Mice
Investigation into the role of SSTR3 in cognitive function has utilized L-796,778 in mouse models. Research indicates that SSTR3 is crucial for object recognition memory in mice. nih.govnih.govjneurosci.org Studies using sst3 knock-out mice showed severe impairment in discriminating novel objects, while their memory for object location remained normal. nih.govnih.govjneurosci.org Systemic administration of an SSTR3 antagonist also disrupted the recall of familiar objects in wild-type mice. nih.govnih.gov The SSTR3 agonist L-796,778 was found to increase basal cAMP levels in hippocampal slices, suggesting a role for the cAMP pathway in SSTR3-mediated recognition memory. nih.govnih.govjneurosci.org
Elucidation of Somatostatin (B550006) Signaling in Neuronal Cilia
L-796,778 has been instrumental in understanding the localization and function of somatostatin signaling in neuronal cilia. SSTR3 is notably localized to neuronal cilia, which are nonmotile organelles projecting from the cell surface. nih.govnih.govresearchgate.netsigmaaldrich.comelifesciences.org These cilia express a unique set of proteins, including SSTR3. nih.govnih.gov Studies using L-796,778 have contributed to the understanding that somatostatin signaling through SSTR3 in neuronal cilia is critical for recognition memory. nih.govnih.govresearchgate.net The observation that L-796,778 increased basal cAMP levels in hippocampal slices but not in hippocampal lysate suggests that intact cilia and/or neuronal structure may be necessary for SSTR3 signaling. nih.govnih.gov This highlights neuronal cilia as a novel nonsynaptic compartment involved in signaling pathways crucial for synaptic plasticity and novelty detection. nih.govnih.govresearchgate.net
Angiogenesis Research
L-796,778 has also been employed in studies investigating angiogenesis, the formation of new blood vessels.
Antiangiogenic Activity in In Vivo Matrigel Sponge Assays
In vivo studies using the Matrigel sponge assay have demonstrated the antiangiogenic activity of L-796,778. oup.comnih.govoup.com This assay involves the subcutaneous injection of cold liquid Matrigel, which solidifies and allows for the infiltration of host cells and the formation of new blood vessels in response to angiogenic stimuli. mdpi.comnih.gov In experiments where angiogenic factors were included in the Matrigel, the presence of the SSTR3 agonist L-796,778 was shown to inhibit neoangiogenesis. oup.comnih.gov This inhibition was comparable to that observed with somatostatin itself. oup.com
Table 5.2.1: Effect of L-796,778 on In Vivo Angiogenesis in Matrigel Sponge Assay
| Stimulus for Angiogenesis | Treatment | Angiogenic Response (Relative to Control) | SSTR3 Antagonist Reversal | Source |
| KS-CM | Control | High | N/A | oup.comresearchgate.net |
| KS-CM | Somatostatin (1 µM) | Significantly Reduced | Yes (BN81658) | oup.comresearchgate.net |
| KS-CM | L-796,778 (1 µM) | Significantly Reduced | Yes (BN81658) | oup.comresearchgate.net |
| TTH | Control | High | N/A | researchgate.net |
| TTH | Somatostatin (1 µM) | Significantly Reduced | Yes (BN81658) | researchgate.net |
| TTH | L-796,778 (1 µM) | Data not explicitly shown for L-796,778 with TTH alone in provided snippets, but implied by similar effects to somatostatin and reversal by SSTR3 antagonist. | Yes (BN81658) | researchgate.net |
Note: KS-CM refers to supernatants of Kaposi's sarcoma-Imm cells, and TTH refers to a combined treatment with Tat, TNF-alpha, and heparin, both used as angiogenic stimuli. oup.comresearchgate.net
Endocrine System Studies
Investigations into the effects of L-796,778 within the endocrine system have largely centered on its interactions with somatostatin receptors, which are widely distributed in endocrine tissues, including the pituitary gland.
Investigations in Preclinical Models of Pituitary Neuroendocrine Tumors (PitNETs)
Research into the potential therapeutic relevance of SST3 activation in PitNETs has included studies utilizing L-796,778, primarily in in vitro models. These investigations aim to understand the direct effects of SST3 agonists on pituitary tumor cells.
In vitro studies using primary cell cultures from nonfunctioning pituitary tumors (NFPTs) and other cell lines have examined the impact of L-796,778 on key cellular processes relevant to tumor growth and function. L-796,778 has been shown to reduce cell viability in responsive NFPT primary cell cultures. Furthermore, in vitro experiments have indicated that L-796,778 can induce caspase activity, a marker of apoptosis, in these cells. The compound has also been observed to reduce chromogranin-A (CgA) secretion from NFPT cells, a valuable marker for these tumors.
However, studies investigating the effect of L-796,778 on the mRNA expression levels of certain pituitary hormones, such as CGA (common α-subunit), FSHB (follicle-stimulating hormone beta subunit), and LHB (luteinizing hormone beta subunit), in NFPT cell cultures did not find significant alterations following incubation with L-796,778.
While other SST3-specific agonists have been evaluated in in vivo preclinical mouse models of PitNETs, providing insights into the potential of targeting SST3 for tumor growth inhibition, detailed research findings and data tables specifically demonstrating the in vivo effects of L-796,778 on tumor growth, size, or other characteristics in PitNET animal models were not available in the provided search results. The existing literature primarily highlights L-796,778's utility as a tool for exploring SST3 function in in vitro pituitary cell systems and in other in vivo models like angiogenesis assays.
Summary of In Vitro Findings for L-796,778 in Pituitary Cell Models
| Parameter Measured | Model System | Observed Effect of L-796,778 | Source |
| Cell Viability/Proliferation | Responsive NFPT primary cultures | Reduced | |
| Cell Proliferation | HEK-293 cells | 19% Inhibition | |
| Caspase Activity (Apoptosis) | NFPT primary cultures | Increased | |
| CgA Secretion | NFPT primary cultures | Reduced | |
| CGA mRNA Expression | NFPT primary cultures | No alteration | |
| FSHB mRNA Expression | NFPT primary cultures | No alteration | |
| LHB mRNA Expression | NFPT primary cultures | No alteration | |
| Membrane Ion Channel Modification | Rat pituitary tumor cell line (GH3) | Used to investigate involvement of K+ channels and SSTR subtypes |
Structure Activity Relationship Sar Studies and Analogue Development
Identification of Key Structural Determinants for SSTR3 Selectivity and Agonist Activity
SAR studies on L-796,778 and related compounds have aimed to elucidate the specific structural features responsible for its potent and selective SSTR3 agonist activity. researchgate.netresearchgate.netnih.govresearchgate.netcmu.edupdbj.org These investigations often involve systematic modifications to different parts of the molecule and evaluating the impact of these changes on binding affinity and functional activity across the five somatostatin (B550006) receptor subtypes (SSTR1-5). researchgate.netresearchgate.netnih.govresearchgate.netcmu.edupdbj.org
While specific detailed SAR data tables for L-796,778 modifications were not extensively provided in the immediate context, the literature indicates that such studies are fundamental to identifying key interaction points within the SSTR3 binding pocket. researchgate.netresearchgate.netpdbj.org The selective recognition of L-796,778 by SSTR3, as opposed to other subtypes, is a central focus of these studies. pnas.orgresearchgate.net Cryo-electron microscopy structures of SSTR3 bound to L-796,778 have provided valuable insights into the molecular basis of this selective recognition, revealing key determinants within the orthosteric binding pocket of SSTR3. researchgate.netnih.gov These structural studies, combined with mutagenesis analyses, help to pinpoint specific amino acid residues in SSTR3 that are critical for high-affinity binding and activation by L-796,778. researchgate.net
Compared to peptidic somatostatin analogues, non-peptide ligands like L-796,778 offer different structural scaffolds for probing receptor interactions. nih.govntop.com Studies comparing the binding modes of peptide agonists (like somatostatin-28 or pasireotide) and small-molecule agonists (like L-796,778) to SSTR3 highlight the dynamic nature of the ligand binding pocket and the diverse ways in which different chemical entities can achieve receptor activation. pnas.orgresearchgate.net
Development and Characterization of L-796,778 Analogs for Enhanced Properties
The insights gained from SAR studies have directly informed the development of L-796,778 analogues. researchgate.netpdbj.orgsintef.no The goal of developing these analogues is often to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles. pnas.orgresearchgate.netpdbj.orgsintef.no For instance, efforts have been made to discover novel small-molecule SSTR3 agonists through the modification of existing lead series, sometimes even starting from SSTR3 antagonists. researchgate.net
The characterization of these analogues involves rigorous in vitro and in vivo testing. In vitro assays typically include binding studies to determine affinity for each SSTR subtype and functional assays (e.g., measuring inhibition of forskolin-stimulated cAMP production) to assess agonist efficacy. medchemexpress.compnas.org For example, L-796,778 acetate (B1210297) has been characterized as a partial agonist at the human SSTR3 receptor expressed in CHO-K1 cells, showing an IC50 value of 18 nM in inhibiting cAMP production. medchemexpress.com
While specific detailed data on numerous L-796,778 analogues and their characterization were not comprehensively available, the process involves synthesizing compounds with targeted structural modifications based on SAR data and then evaluating their pharmacological profiles. researchgate.netpdbj.orgsintef.no The aim is to identify compounds that retain or enhance the desired SSTR3 agonist activity while minimizing activity at other SSTR subtypes, which could lead to reduced off-target effects. pnas.orgresearchgate.net
Computational Approaches and Rational Design in SSTR3 Ligand Development
Computational approaches play a significant role in the rational design and development of SSTR3 ligands, including analogues of L-796,778. researchgate.netnih.govresearchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding orientation and affinity of potential ligands to the SSTR3 receptor. researchgate.netnih.govresearchgate.net
Computational design allows for the rapid generation and evaluation of numerous molecular variations, enabling the exploration of a wide chemical space to identify promising candidates for synthesis and testing. By simulating the interaction between the ligand and the receptor at an atomic level, researchers can gain a deeper understanding of the forces and interactions that govern binding and activation. researchgate.net This information is invaluable for guiding the design of new molecules with improved potency and selectivity. researchgate.netnih.gov
Furthermore, computational methods can assist in understanding the dynamic behavior of the receptor and how it changes upon ligand binding, providing insights into the activation mechanism. pnas.orgresearchgate.net The availability of high-resolution structures of SSTR3 bound to ligands, obtained through techniques like cryo-EM, provides a solid basis for these computational studies, allowing for more accurate predictions and rational design strategies. researchgate.netnih.gov This integrated approach, combining experimental SAR data with computational modeling, accelerates the discovery and optimization of selective SSTR3 agonists. researchgate.net
Advanced Methodological Applications of L 796,778 in Research
Utilization of L-796,778 as a Pharmacological Probe for SSTR3-Specific Processes
L-796,778 has been employed as a pharmacological probe to selectively activate SSTR3 and investigate the downstream signaling pathways and physiological processes mediated specifically by this receptor subtype. Its high selectivity for SSTR3, reported to be at least ten times more potent than for other SSTR subtypes, allows researchers to isolate the effects of SSTR3 activation from those mediated by other somatostatin (B550006) receptor subtypes researchgate.netresearchgate.net. This is particularly important given the diverse expression patterns and potentially overlapping functions of the five SSTR subtypes (SSTR1-5).
Research utilizing L-796,778 has contributed to understanding the role of SSTR3 in various cellular contexts. For instance, studies have used L-796,778 to investigate SSTR3-mediated signaling in neuronal cells. One study demonstrated that L-796,778 increased basal cAMP levels in hippocampal slices, suggesting a role for SSTR3 in modulating cAMP pathways in this brain region nih.gov. Furthermore, this research indicated that somatostatin signaling via SSTR3 in neuronal cilia is critical for object recognition memory, with L-796,778 affecting cAMP-mediated long-term potentiation (LTP) nih.gov.
L-796,778 has also been used to study the effects of SSTR3 activation on cell proliferation and apoptosis in various cell lines. While some studies have explored the potential cytotoxic role of SSTR3 activation using L-796,778, findings can vary depending on the cell type and experimental conditions. For example, in studies involving hepatoma cells and hepatic stellate cells, L-796,778 did not consistently induce apoptosis researchgate.netulb.ac.be. However, other research, such as studies on nonfunctioning pituitary tumor cells, has utilized L-796,778 as an SSTR3 agonist to investigate its effects on cell viability and signaling pathways aacrjournals.org.
The use of L-796,778 as a selective agonist has been instrumental in differentiating the functional roles of SSTR3 from those of other SSTR subtypes in complex biological systems. Its application in various assay types, including cAMP accumulation assays and investigations of G protein coupling, helps to elucidate the specific signaling cascades initiated by SSTR3 activation nih.govmedchemexpress.com.
Integration with State-of-the-Art Structural Biology Techniques (e.g., Cryo-EM)
The advent of advanced structural biology techniques, particularly cryo-electron microscopy (Cryo-EM), has revolutionized the ability to determine the high-resolution structures of membrane proteins like G protein-coupled receptors (GPCRs), including SSTRs. L-796,778 has played a significant role in these structural studies, specifically in determining the active conformation of SSTR3.
Recent research has successfully utilized Cryo-EM to determine the structure of the L-796,778-bound human SSTR3 in complex with the inhibitory G protein (Gi) researchgate.netnih.govpnas.orgpnas.orgpdbj.orgnih.gov. These structures provide unprecedented molecular details about how L-796,778 interacts with the SSTR3 binding pocket, offering insights into the determinants of ligand selectivity and receptor activation nih.govpnas.orgpnas.orgnih.gov.
The Cryo-EM structure of the L-796,778-SSTR3-Gi complex has revealed the specific residues within the SSTR3 binding pocket that are crucial for recognizing and binding L-796,778 pnas.org. By comparing the binding mode of L-796,778 with that of other SSTR ligands, such as the pan-agonist pasireotide, researchers can understand the structural basis for the subtype selectivity of L-796,778 pnas.org. These structural insights are vital for the rational design of novel SSTR-targeted therapeutics with improved selectivity and efficacy nih.govpnas.orgpnas.orgnih.gov.
The integration of L-796,778 with Cryo-EM allows for a detailed visualization of the conformational changes in SSTR3 upon agonist binding and subsequent G protein coupling. This provides a molecular movie of the activation process, highlighting the dynamic features of the receptor and the ligand binding pocket pnas.orgpnas.orgnih.gov. Such structural data, coupled with functional analyses, enhances the understanding of SSTR3 pharmacology and signal transduction.
The deposited Cryo-EM density maps and atomic coordinates of the L-796,778-SSTR3-Gi complex in public databases like the Electron Microscopy Data Bank (EMDB) and the Protein Data Bank (PDB) serve as valuable resources for the scientific community, enabling further computational and experimental studies on SSTR3 and its interactions with selective ligands pnas.orgpdbj.org.
The combination of L-796,778 as a selective pharmacological tool and Cryo-EM as a high-resolution structural technique represents a powerful approach to dissect the molecular mechanisms underlying SSTR3 function and its role in health and disease.
Emerging Research Directions and Future Perspectives for L 796,778
Exploration of Novel Physiological and Pathophysiological Roles of SSTR3
SSTR3 is one of five known G protein-coupled receptors that mediate the inhibitory effects of somatostatin (B550006), a peptide hormone crucial for regulating numerous cellular functions, including neurotransmission, hormone secretion, and cell proliferation. patsnap.compatsnap.comwikipedia.orgatsbio.com The receptor is notably expressed in the brain, pancreatic islets, and various cancer cells. patsnap.comwikipedia.orgnih.gov Research into the physiological roles of SSTR3 extends to its involvement in modulating neurotransmission and neuronal excitability within the central nervous system. patsnap.comptbioch.edu.pl SSTR3 is also implicated in the regulation of insulin (B600854) and glucagon (B607659) secretion in the pancreas. patsnap.compatsnap.com Furthermore, SSTR3 is localized to the primary cilium of vascular endothelial cells and may respond to fluid flow, influencing anti-inflammatory and anti-thrombotic profiles. frontiersin.org
In the realm of pathophysiology, dysregulation of somatostatin signaling, including that mediated by SSTR3, has been linked to several conditions. patsnap.compatsnap.comptbioch.edu.pl SSTR3 is expressed in various types of cancer cells, such as those found in brain, pancreatic, and gastrointestinal tumors. patsnap.com Increased SSTR3 expression has been observed in certain tumors like succinate (B1194679) dehydrogenase-deficient pheochromocytomas/paragangliomas and gallbladder cancer, while decreased density has been noted in gastric adenocarcinoma. nih.govnih.gov SSTR3 activation has also been suggested to play a role in promoting apoptosis in tumor cells. aacrjournals.orgnih.gov Beyond oncology, SSTR3 is being investigated for its potential involvement in metabolic disorders like diabetes, neurological conditions such as Alzheimer's disease, epilepsy, and depression, and inflammatory and autoimmune diseases. patsnap.compatsnap.comptbioch.edu.plfrontiersin.org L-796,778 has been utilized in studies to probe these roles, for instance, in examining the antiangiogenic activity mediated by SSTR3 in endothelial cells and its effects on cell viability and apoptosis in nonfunctioning pituitary tumors. aacrjournals.orgoup.com
Advancements in Developing Highly Selective and Potent SSTR3 Research Tools
The development of highly selective and potent research tools is critical for dissecting the specific functions of individual somatostatin receptor subtypes. L-796,778 has been a significant non-peptide tool compound, characterized as a selective agonist for human SSTR3. nih.govresearchgate.netmedchemexpress.comnih.govoup.com Studies have reported its binding affinity and activity at SSTR3, often in comparison to the endogenous ligand somatostatin-28 and other somatostatin analogs. nih.govmedchemexpress.comnih.govnih.govmedchemexpress.com
| Compound Name | SSTR3 Affinity (IC₅₀ or Kᵢ) | Selectivity | Reference(s) |
| L-796,778 | 18 nM (IC₅₀, cAMP inhibition) medchemexpress.com, 24 nM (Kᵢ) nih.gov, 127 nM (IC₅₀) nih.gov | Selective SSTR3 agonist nih.govmedchemexpress.comnih.govnih.gov | nih.govmedchemexpress.comnih.govnih.gov |
| Somatostatin-28 | Potent at SSTR3 (comparable to L-796,778 in some assays) nih.gov | Pan-agonist | nih.gov |
| MK-4256 | Potent antagonist researchgate.netresearchgate.net | Selective SSTR3 antagonist researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| BN-81674 | 0.92 nM (Kᵢ) medchemexpress.com, 0.84 nM (IC₅₀, cAMP inhibition) medchemexpress.com | Selective SSTR3 antagonist medchemexpress.com | medchemexpress.com |
| BIM-23056 | 10.8 nM (Kᵢ) medchemexpress.com | Potent SSTR3 and SSTR5 antagonist medchemexpress.com | medchemexpress.com |
Note: Affinity values can vary depending on the assay conditions and cell lines used.
Beyond small molecule agonists like L-796,778, research continues on peptidic agonists and antagonists, as well as the development of radiolabeled ligands for imaging and therapeutic applications targeting SSTR3. medchemexpress.comwikipedia.orgsnmjournals.org The determination of cryo-electron microscopy structures of SSTR3 bound to different agonists, including L-796,778, is providing unprecedented insights into the molecular mechanisms of ligand recognition and receptor activation, which can inform the rational design of novel SSTR3-targeted compounds with improved selectivity and potency. nih.govnih.govresearchgate.netpnas.org These structural studies help identify key amino acid residues involved in selective ligand binding. nih.govresearchgate.net
Integration of Multi-omics Approaches to Understand SSTR3 Signaling Networks
Understanding the intricate signaling networks downstream of SSTR3 activation is crucial for fully appreciating its biological roles and therapeutic potential. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies, offer powerful tools for comprehensively studying these complex networks. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org
While specific multi-omics studies directly centered on L-796,778 were not prominently found in the search results, the application of these approaches to the broader field of somatostatin receptor signaling is an active area of research. Multi-omics analyses can help identify the downstream effectors, interacting proteins, and metabolic pathways influenced by SSTR3 activation. mdpi.come-enm.orgatlasgeneticsoncology.org For example, studies on somatostatin signaling have utilized multi-omics to explore changes in protein and metabolite levels in response to somatostatin or its analogs. mdpi.com These approaches can reveal how SSTR3 signaling integrates with other cellular pathways, such as those involving G proteins (Gαi, Gαo), adenylyl cyclase, ion channels, and various protein kinases and phosphatases, which are known to be modulated by SSTRs. wikipedia.orgatlasgeneticsoncology.org Furthermore, multi-omics can shed light on the impact of SSTR3 homo- and heterodimerization with other SSTR subtypes or other GPCRs on signaling outcomes, a phenomenon that can alter pharmacological profiles and functional responses. ptbioch.edu.platlasgeneticsoncology.orgmdpi.com The integration of multi-omics data, coupled with advanced bioinformatics and machine learning techniques, holds promise for uncovering novel insights into SSTR3 function and identifying potential new targets within its signaling network for therapeutic intervention. nih.govfrontiersin.orgfrontiersin.org
Q & A
Q. What experimental approaches are used to determine the receptor selectivity of L-796,778 for sst3 over other somatostatin receptor subtypes?
- Methodological Answer: Competitive radioligand binding assays are employed to measure L-796,778's affinity (IC50) for sst3 versus other subtypes (sst1, sst2, sst4, sst5). For example, studies using transfected HEK-293 cells expressing individual receptor subtypes demonstrated L-796,778's IC50 of 24 nM for sst3 and >1000 nM for other subtypes . Selectivity is further validated using functional assays (e.g., cAMP modulation), where L-796,778 elevates cAMP in sst3-expressing cells but shows no activity in cells expressing non-sst3 receptors .
Q. How do researchers validate the functional activity of L-796,778 as an sst3 agonist in cellular models?
- Methodological Answer: Functional validation involves measuring intracellular cAMP levels via ELISA or fluorescence-based assays. For instance, in HEK-293 cells co-expressing sst3 and a cAMP-sensitive reporter, L-796,778 induces dose-dependent cAMP accumulation with an EC50 of 33 nM (as shown in dose-response curves) . Parallel experiments using sst3 knockout or siRNA-silenced cells confirm receptor specificity .
Q. What standardized assays are recommended to assess L-796,778's impact on cell viability and apoptosis in sst3-expressing systems?
- Methodological Answer: Cell viability is quantified using MTT or ATP-based luminescence assays, while apoptosis is assessed via Annexin V/PI staining or caspase-3/7 activity. For example, in non-functioning pituitary adenoma (NFPA) primary cultures, L-796,778 reduces viability by 40% and increases necrosis rates by 2.5-fold after 72-hour treatment . Controls should include sst3-negative cell lines to isolate receptor-mediated effects .
Advanced Research Questions
Q. What methodological challenges arise when studying L-796,778's effects in heterodimeric receptor complexes (e.g., sst2A-sst3), and how can these be addressed?
- Methodological Answer: Heterodimerization alters receptor trafficking and signaling. For example, sst2A-sst3 heterodimers resist internalization upon L-796,778 treatment, unlike sst3 homodimers . To dissect dimer-specific effects, researchers use co-immunoprecipitation, BRET/FRET assays, and comparative studies in cells expressing single versus co-transfected receptors. Pharmacological tools (e.g., subtype-selective antagonists) further isolate contributions of each receptor .
Q. How can contradictory findings regarding L-796,778's apoptotic effects in different cell types (e.g., NFPAs vs. hepatoma cells) be reconciled?
- Methodological Answer: Cell-specific factors, such as receptor density, downstream signaling adaptations, or co-expression of truncated receptor isoforms (e.g., sst5TMD4 in NFPAs), may explain discrepancies . For instance, L-796,778 induces apoptosis in NFPAs via ERK1/2 inhibition but fails in hepatoma cells due to low sst3 expression . Researchers should quantify receptor mRNA/protein levels and use pathway-specific inhibitors (e.g., MEK/ERK blockers) to contextualize results .
Q. What strategies are recommended to elucidate the downstream signaling mechanisms (e.g., MAPK/ERK) modulated by L-796,778 in sst3-expressing systems?
- Methodological Answer: Phospho-specific western blotting (e.g., pERK1/2) and kinase activity assays are used to map signaling pathways. In NFPA cultures, L-796,778 suppresses ERK1/2 phosphorylation by 60%, linking its anti-proliferative effects to MAPK inhibition . siRNA-mediated knockdown of sst3 or dominant-negative ERK constructs can confirm pathway dependency. Time-course experiments reveal transient versus sustained signaling changes .
Q. How should researchers design in vitro experiments to assess L-796,778's impact on hormone secretion in secretory tumor models?
- Methodological Answer: Hormone secretion (e.g., chromogranin-A, FSH/LH) is measured via ELISA or radioimmunoassay in conditioned media. In NFPA cultures, L-796,778 reduces chromogranin-A secretion by 35% and alters FSH/LH mRNA expression . Parallel calcium imaging (e.g., Fluo-4 AM) distinguishes cAMP-dependent versus calcium-mediated secretory pathways .
Notes for Experimental Design
- Controls: Include sst3-negative cells and vehicle-treated groups to isolate receptor-specific effects.
- Dose Optimization: Perform pilot dose-response curves (1 nM–10 µM) to identify effective concentrations without off-target toxicity .
- Data Reproducibility: Replicate experiments across multiple cell batches or donors (e.g., 41 NFPAs vs. 10 normal pituitaries in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
